molecular formula C8H12N2O2 B15123501 Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B15123501
M. Wt: 168.19 g/mol
InChI Key: LUBJPIILSUFTBV-UHFFFAOYSA-N
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Description

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1,4,5-trimethylpyrazole-3-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)10(3)9-7(5)8(11)12-4/h1-4H3

InChI Key

LUBJPIILSUFTBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)OC)C)C

Origin of Product

United States

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